

# Taselisib drug drug interaction potential

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## Compound Focus: Taselisib

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## Taselisib Drug Interaction Profile

The table below summarizes the key characteristics of **Taselisib** relevant to drug interactions.

Characteristic	Profile Summary	Key Findings/Implications
Major Metabolic Enzymes	Not a substrate of major CYPs [1]	Low potential for interactions with CYP inhibitors or inducers.
Primary Metabolic Pathway	Non-CYP mediated; direct <b>glucuronidation</b> and <b>N-methylation</b> via thiol methyltransferase [1]	Unconventional pathway reduces common DDI risks.
Bioavailability	<b>57.4%</b> (3 mg powder-in-capsule) [1]	Moderate absorption.
Protein Binding	High (>99%) to human plasma proteins [1]	Theoretically, interactions with other highly protein-bound drugs are possible, but clinical relevance is unknown.
P-gp Transport	Data not located in search	Information gap; potential for interactions at transporter level cannot be ruled out.
Overall DDI Potential	<b>Low</b> [2] [1]	Favorable pharmacokinetic profile for combination therapies.

## Key Experimental Findings

The low interaction potential of **Taselisib** is supported by the following studies:

- **Human Absorption, Metabolism, and Excretion (hAME) Study:** A pivotal study using radiolabeled **Taselisib** in humans determined that the absolute oral bioavailability of a 3 mg dose was 57.4%. Most importantly, the research concluded that **Taselisib** "is not a substrate of major CYP450 enzymes," and its primary clearance mechanisms are non-CYP pathways, namely direct glucuronidation and N-methylation [1].
- **Phase I Dose-Escalation Study:** This early clinical trial also noted that **Taselisib** has a "low drug-drug interaction potential," which is consistent with the findings of the hAME study [2].

## FAQs & Troubleshooting for Researchers

**Q1: Which concomitant medications are unlikely to cause interactions with Taselisib?** You can be reasonably confident that drugs which are strong inhibitors or inducers of **CYP3A4, CYP2C9, or CYP2C19** will not significantly alter **Taselisib** exposure, as these enzymes are not primary pathways for its metabolism [1].

**Q2: What are the critical laboratory assays for studying Taselisib metabolism?** To investigate **Taselisib**'s unique metabolic pathway, focus on:

- **UGT Assays:** Evaluate its glucuronidation.
- **Thiol Methyltransferase (TMT) Assays:** Investigate N-methylation, which is a less common metabolic route [1].

**Q3: Our team is planning combination therapy. What is the main safety concern?** The primary concern is **additive toxicity**, not pharmacokinetic interactions. **Taselisib**'s label warns of severe adverse effects such as diarrhea, hyperglycemia, and skin reactions [2] [3]. When combined with other drugs having overlapping toxicity profiles (e.g., other diabetogenic or GI-toxic drugs), these effects may be exacerbated.

## Experimental Protocol Outline

For researchers aiming to conduct novel DDI studies, here is a foundational protocol:

- **In Vitro Systems:**

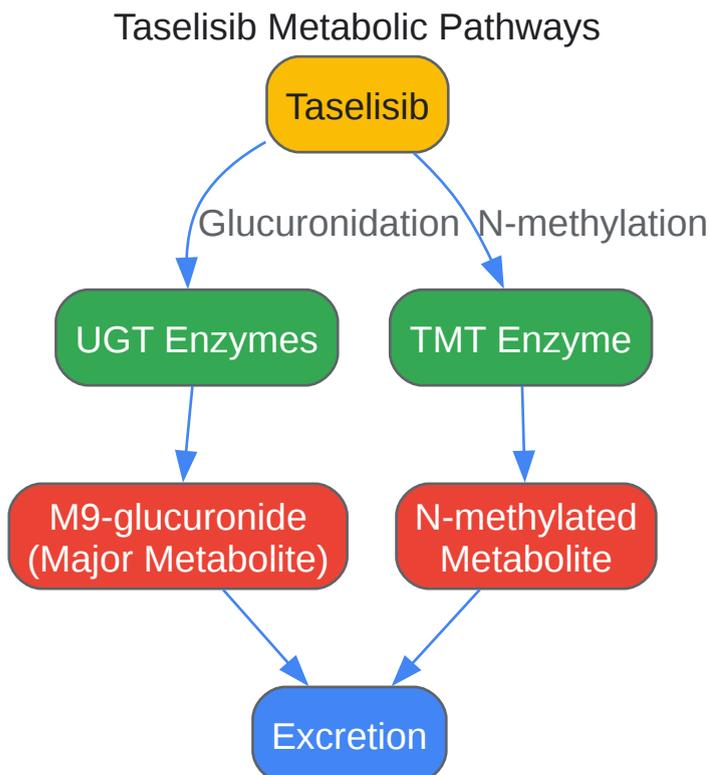
- **Transporter Assays:** Investigate **Taselisib** as a substrate or inhibitor of P-gp and BCRP, as this information is a known gap.
- **Human Hepatocytes:** Use this model to confirm the non-CYP metabolic pathway and to identify potential UGT or TMT inhibitors.

- **Clinical DDI Study Design:**

- **Population:** Patients with solid tumors (e.g., PIK3CA-mutant breast cancer).
- **Intervention:** Administer **Taselisib** at the established dose (e.g., 4 mg QD) with and without the concomitant drug of interest.
- **PK Endpoints:** Measure key parameters including **AUC<sub>0-t</sub>**, **C<sub>max</sub>**, and **t<sub>1/2</sub>**.
- **Safety Monitoring:** Closely monitor for the known adverse events of **Taselisib**, as combination therapies can increase toxicities even without a pharmacokinetic interaction [4].

## Taselisib Metabolic Pathway

The following diagram illustrates the primary metabolic pathways of **Taselisib**, which underpin its low drug-drug interaction potential.



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## References

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